molecular formula C9H14O4 B13185920 Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13185920
M. Wt: 186.20 g/mol
InChI Key: PQNUHMMOYKYXQK-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1,6-dioxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C9H14O4 It is characterized by a spirocyclic structure, which includes a dioxaspiro ring fused to an octane backbone

Preparation Methods

The synthesis of Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 4-methyl-1,6-dioxaspiro[2.5]octane and methyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the esterification process.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and yield of the desired compound.

Chemical Reactions Analysis

Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides depending on the nucleophile used.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation.

Scientific Research Applications

Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate finds applications in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in drug discovery, the compound may inhibit or activate specific enzymes involved in disease pathways.

Comparison with Similar Compounds

Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can be compared with other spirocyclic compounds:

    Similar Compounds: Examples include 1,6-dioxaspiro[2.5]octane-2-carbonitrile and methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-6-5-12-4-3-9(6)7(13-9)8(10)11-2/h6-7H,3-5H2,1-2H3

InChI Key

PQNUHMMOYKYXQK-UHFFFAOYSA-N

Canonical SMILES

CC1COCCC12C(O2)C(=O)OC

Origin of Product

United States

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